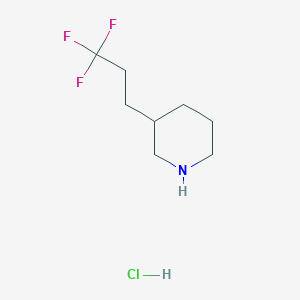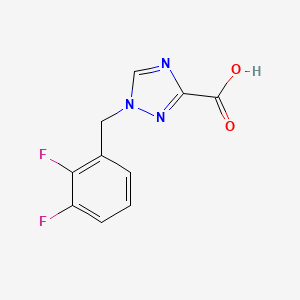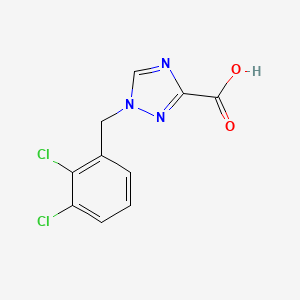![molecular formula C9H10F3NO B1485044 2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine CAS No. 2098051-49-9](/img/structure/B1485044.png)
2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine
Vue d'ensemble
Description
2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine, also known as DFMFEA, is a fluorinated amine which is synthesized through a Friedel-Crafts alkylation reaction. It is a versatile compound which has been used in a variety of applications including pharmaceuticals, agrochemicals, and materials science. DFMFEA has been studied for its potential use in a variety of scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, possible future directions of research will be discussed.
Applications De Recherche Scientifique
Chiral Derivatization Agent
2-Fluoro-2-phenyl-1-aminoethane, a compound related to 2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine, has been synthesized and used as a chiral derivatizing agent. The enantiomers of this compound have been separated, and their absolute configurations determined. It finds application in distinguishing amides prepared with different chiral acids by fluorine NMR, showcasing its utility in stereochemical analysis (Hamman, 1989).
Polymer Materials
A novel trifluoromethyl-substituted bis(ether amine) monomer, closely related to the compound , was synthesized and led to the development of a series of novel fluorinated polyimides. These polyimides are highly soluble in organic solvents, capable of forming transparent, low-colored, and tough films. They exhibit high glass-transition temperatures and low dielectric constants, making them suitable for electronic applications (Chung, Tzu, & Hsiao, 2006).
Semiconductor Hybrid Particles
The compound has been used in the synthesis of controlled Suzuki–Miyaura coupling polymerization, resulting in functionalized polyfluorenes. These were then employed as stabilizing ligands for the high-temperature synthesis of cadmium selenide quantum dots, leading to hybrid particles. This demonstrates its potential in the development of advanced materials for optoelectronic applications (de Roo et al., 2014).
Fluorescence Probes
The compound's derivatives have been explored for their photophysical properties, acting as fluorescence probes. This application is vital in chemical sensing and imaging, where specific molecular interactions can be monitored through changes in fluorescence properties (An-xiang, 2007).
Organic Light Emitting Devices (OLEDs)
Star-shaped fluorescent phenanthroimidazole fluorophores, incorporating elements of the compound's structure, were synthesized and used in OLEDs. These materials displayed high efficiency and excellent spectral stability, highlighting the compound's relevance in the development of electronic display technologies (Tagare et al., 2018).
Propriétés
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-8(5-13)6-1-3-7(4-2-6)14-9(11)12/h1-4,8-9H,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEBXWQOVLGCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484963.png)

![methyl(3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484965.png)
![3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484966.png)
![3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484967.png)
![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484969.png)


![3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1484975.png)
![3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1484976.png)
![(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484977.png)
![methyl({3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484978.png)
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride](/img/structure/B1484982.png)
